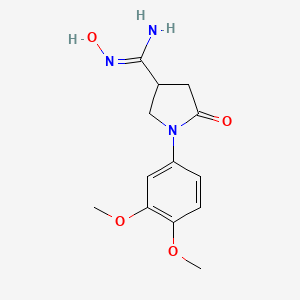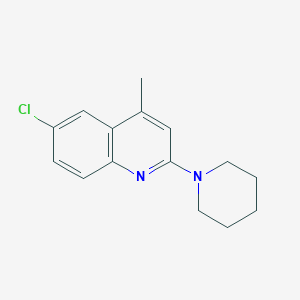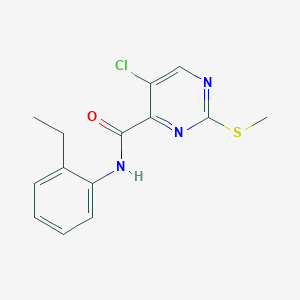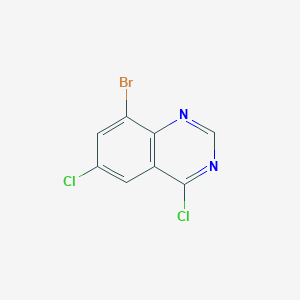
1-(3,4-dimethoxyphenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a hydroxy group, and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.
Introduction of the Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a dimethoxyphenyl halide reacts with the pyrrolidine ring.
Formation of the Carboximidamide Group: This step typically involves the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol or amine derivative.
科学研究应用
1-(3,4-Dimethoxyphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-pyrrolidinone: Similar structure but lacks the hydroxy and carboximidamide groups.
3,4-Dimethoxyphenylacetic acid: Contains the dimethoxyphenyl group but has a different core structure.
N-Hydroxy-5-oxopyrrolidine-3-carboxamide: Similar core structure but lacks the dimethoxyphenyl group.
Uniqueness
1-(3,4-Dimethoxyphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-19-10-4-3-9(6-11(10)20-2)16-7-8(5-12(16)17)13(14)15-18/h3-4,6,8,18H,5,7H2,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTQNIOKBZGMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C(=NO)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)/C(=N/O)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)
![2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2700414.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)




![3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride](/img/structure/B2700423.png)
![5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2700426.png)
![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700429.png)
![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)
![5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700431.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2700432.png)
